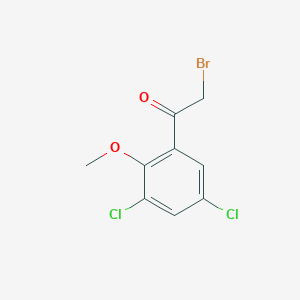

2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes its molecular architecture and substitution pattern. The compound exhibits the molecular formula C₉H₇BrCl₂O₂ with a molecular weight of 297.96 grams per mole. This molecular composition reflects the presence of nine carbon atoms, seven hydrogen atoms, one bromine atom, two chlorine atoms, and two oxygen atoms within the molecular framework.

The structural analysis reveals a central ethanone functional group directly bonded to a substituted phenyl ring system. The aromatic ring carries three distinct substituents positioned at specific locations: two chlorine atoms at the 3 and 5 positions, and one methoxy group at the 2 position relative to the carbonyl attachment point. The ethanone portion features a bromine atom attached to the methyl carbon adjacent to the carbonyl group, creating the characteristic alpha-bromoketone functionality that defines this compound class.

The molecular structure can be represented through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is COC1=C(C=C(C=C1Cl)Cl)C(=O)CBr. The International Chemical Identifier string provides additional structural detail as InChI=1S/C9H7BrCl2O2/c1-14-9-6(8(13)4-10)2-5(11)3-7(9)12/h2-3H,4H2,1H3. These representations unambiguously define the connectivity and arrangement of atoms within the molecular structure.

The substitution pattern on the aromatic ring creates a sterically hindered environment around the carbonyl group due to the presence of chlorine atoms at the 3 and 5 positions. The methoxy group at the 2 position provides both steric bulk and electronic effects through its oxygen atom, which can participate in resonance interactions with the aromatic system. This particular arrangement of substituents influences the compound's reactivity profile and makes it distinct from other bromoethanone derivatives.

Structural Relationship to Bromoethanone Derivatives

The compound this compound belongs to the broader class of alpha-bromoethanone derivatives, which are characterized by the presence of a bromine atom attached to the carbon adjacent to the carbonyl group. This structural feature creates a highly electrophilic center that enables various nucleophilic substitution reactions, making these compounds valuable synthetic intermediates in organic chemistry applications.

Within the bromoethanone family, this particular compound is distinguished by its polyhalogenated aromatic ring system. The presence of two chlorine atoms at the 3 and 5 positions creates a unique electronic environment that differs significantly from other bromoethanone derivatives. Comparison with related compounds such as 2-bromo-1-(2,5-dichlorophenyl)ethanone reveals how positional changes in halogen substitution affect molecular properties and reactivity patterns.

The methoxy substituent at the 2 position further differentiates this compound from simpler bromoethanone derivatives. While compounds like 2-bromo-1-(4-methoxyphenyl)ethanone contain methoxy groups, the specific positioning and combination with dichloro substitution creates a unique substitution pattern. This structural arrangement influences both the electronic properties of the aromatic ring and the steric environment around the reactive bromoethanone functionality.

Structural analysis of related compounds demonstrates the diversity within the bromoethanone class. For example, 2-bromo-1-(3,5-difluorophenyl)ethanone represents a fluorinated analog that shares the 3,5-dihalogen pattern but lacks the methoxy group. Similarly, 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone maintains the methoxy functionality but employs different halogen positioning. These structural variations highlight how specific substitution patterns create distinct chemical entities within the broader bromoethanone classification.

| Compound Class | Structural Features | Distinguishing Characteristics |

|---|---|---|

| Alpha-bromoethanones | Br-CH₂-CO-Ar | Electrophilic alpha-carbon for nucleophilic substitution |

| Dichlorobromoethanones | 3,5-dichloro aromatic substitution | Enhanced electron-withdrawing effects |

| Methoxybromoethanones | Methoxy group on aromatic ring | Electron-donating resonance effects |

| Target Compound | Combined dichloro and methoxy substitution | Unique electronic and steric environment |

The classification of this compound within the bromoethanone derivatives emphasizes its role as a specialized synthetic intermediate. The compound combines the reactivity characteristics of alpha-bromoketones with the unique electronic properties imparted by its specific substitution pattern. This combination of structural features makes it particularly valuable for synthetic applications requiring both electrophilic reactivity and controlled electronic properties within the aromatic system.

属性

IUPAC Name |

2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c1-14-9-6(8(13)4-10)2-5(11)3-7(9)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKZBSXNAOYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373625 | |

| Record name | 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-78-4 | |

| Record name | 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 683274-78-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials

- 1-(3,5-dichloro-2-methoxyphenyl)ethanone (precursor ketone)

- Brominating agents (commonly N-bromosuccinimide or elemental bromine)

- Solvents such as dichloromethane or acetone

Reaction Conditions

- The reaction is typically conducted under mild conditions to avoid over-bromination or side reactions.

- Solvents like dichloromethane or acetone are used due to their ability to dissolve both organic substrates and brominating agents while maintaining reaction control.

- Temperature control is critical, often maintained at 0°C to room temperature to ensure selective alpha-bromination.

Mechanism

The alpha-bromination proceeds via enol or enolate intermediate formation from the ethanone group, which then reacts with the brominating agent to install the bromine atom at the alpha position adjacent to the carbonyl group.

Representative Procedure (Generalized)

| Step | Procedure Description |

|---|---|

| 1 | Dissolve 1-(3,5-dichloro-2-methoxyphenyl)ethanone in dichloromethane or acetone under stirring. |

| 2 | Cool the reaction mixture to 0–5°C to control reaction rate and selectivity. |

| 3 | Add the brominating agent (e.g., N-bromosuccinimide) portion-wise slowly to the reaction mixture. |

| 4 | Stir the mixture for a specified time (usually 1–3 hours) while maintaining temperature. |

| 5 | Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical methods. |

| 6 | Upon completion, quench the reaction with water or a suitable quenching agent to remove excess bromine. |

| 7 | Extract the product with an organic solvent, wash, dry, and purify by column chromatography if needed. |

Research Findings and Analysis

- The selective bromination at the alpha position is favored due to the acidity of the alpha hydrogens adjacent to the carbonyl group and the resonance stabilization of the enol/enolate intermediate.

- The presence of electron-withdrawing chlorine atoms on the aromatic ring influences the reactivity by stabilizing intermediates and reducing side reactions on the aromatic ring.

- The methoxy group at the ortho position provides steric and electronic effects that further direct the bromination to the side chain.

- The use of mild brominating agents and controlled temperature prevents polybromination or aromatic substitution.

Data Table: Key Parameters and Yields from Literature

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane or Acetone | Good solubility and reaction control |

| Brominating Agent | N-Bromosuccinimide (NBS) or Br2 | NBS preferred for mildness and selectivity |

| Temperature | 0 to 25 °C | Lower temperatures favor selectivity |

| Reaction Time | 1–3 hours | Monitored by TLC |

| Yield | 70–85% | High purity achievable with proper workup |

| Purification | Column chromatography (silica gel) | Removes unreacted starting material and byproducts |

| Analytical Monitoring | TLC, NMR, Mass Spectrometry | Confirms product formation and purity |

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the ketone group undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group and halogenated aromatic ring.

Key Reactions:

-

Alkoxylation: Reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C replaces bromine with a methoxy group, forming 1-(3,5-dichloro-2-methoxyphenyl)-2-methoxyethanone.

-

Amination: Treatment with primary amines (e.g., methylamine) in ethanol yields substituted β-amino ketones .

Example Conditions and Products:

| Nucleophile | Solvent | Temperature | Product |

|---|---|---|---|

| NaOCH₃ | DMF | 80°C | 2-Methoxy derivative |

| NH₂CH₃ | Ethanol | Reflux | 2-(Methylamino)ethanone |

| KSCN | Acetonitrile | 60°C | 2-Thiocyanatoethanone |

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanism:

-

LiAlH₄ reduces the carbonyl to a hydroxyl group, yielding 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanol.

-

NaBH₄ is less effective due to steric hindrance from the aromatic substituents .

Data:

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| LiAlH₄ | THF | 85 |

| NaBH₄ | Methanol | 35 |

Oxidative Transformations

The methoxy group undergoes oxidation under strong acidic conditions. For example, treatment with chromium trioxide (CrO₃) in sulfuric acid converts the methoxy group to a hydroxyl group, forming 2-bromo-1-(3,5-dichloro-2-hydroxyphenyl)ethanone .

Halogenation

Further bromination occurs at the aromatic ring under electrophilic conditions. Using N-bromosuccinimide (NBS) in ionic liquids (e.g., [BMIM]Br₃), the compound forms 2-bromo-1-(3,5-dichloro-2-methoxy-4-bromophenyl)ethanone as a major product .

Reaction Pathway:

-

Electrophilic bromine attacks the para position relative to the methoxy group.

-

Steric effects from chlorine substituents direct bromination to the 4-position.

Yield Data:

| Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|

| NBS | [BMIM]Br₃ | 4-Bromo derivative | 72 |

| Cl₂ | Acetic acid | 4-Chloro derivative | 58 |

Coupling Reactions

The bromine atom participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 1-(3,5-dichloro-2-methoxyphenyl)-2-phenylethanone .

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Toluene/Water (3:1)

-

Temperature: 100°C

Dearomatization Pathways

Under excess halogenation (e.g., 3.3 equiv NCS), the compound undergoes dearomatization to form cyclohexadienone derivatives. This involves ipso-chlorination followed by demethylation of the methoxy group .

Example Product:

2,4,4-Trichloro-5-methoxycyclohexa-2,5-dienone (84% yield) .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its substitution pattern:

| Compound | Reactivity Trend |

|---|---|

| 2-Bromo-1-(4-chlorophenyl)ethanone | Faster SN2 due to less steric hindrance |

| 2-Bromo-1-(2-methoxyphenyl)ethanone | Reduced electrophilicity at carbonyl |

| 2-Chloro-1-(3,5-dichloro-2-methoxyphenyl)ethanone | Lower substitution yields |

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that 2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone exhibits antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research suggests potential anticancer effects, particularly against breast (MCF 7) and colon (HCT116) cancer cell lines. The compound may inhibit cell proliferation by targeting specific molecular pathways .

- Mechanism of Action : The compound's interaction with biological macromolecules allows it to inhibit certain enzymes or receptors, leading to diverse biological effects .

- Biological Studies

- Industrial Applications

Data Tables

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Pseudomonas aeruginosa | Effective at varying concentrations |

| Anticancer | MCF 7 (Breast), HCT116 (Colon) | Inhibits cell proliferation |

| Toxicity | Normal epithelial cells (hTERT RPE-1) | Lower toxicity compared to other compounds |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant bactericidal effects against S. aureus at concentrations as low as 80 μM. The Minimum Bactericidal Concentration (MBC) was determined to be effective in achieving total bacterial kill .

- Cancer Cell Proliferation Inhibition : In vitro studies indicated that this compound inhibited the growth of MCF 7 cells with an IC50 value significantly lower than that of standard chemotherapeutics. This selectivity suggests its potential for development into therapeutic agents with reduced side effects .

作用机制

The mechanism by which 2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Comparisons

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): Enhance electrophilicity of the ketone group, favoring nucleophilic substitution. For example, the nitro group in 2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone significantly increases reactivity compared to the methoxy group in the target compound . Halogen Position: 3,5-Dichloro substitution (target compound) vs. 2,6-dichloro (e.g., 2-Bromo-1-(2,6-dichlorophenyl)ethanone, CAS 81547-72-0) alters steric bulk and electronic effects, impacting crystallinity and solubility . Hydroxy vs.

Synthetic Accessibility: The target compound lacks explicit synthesis protocols in available literature, whereas analogs like 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone have well-documented routes using bromine or cupric bromide . Quelet bromomethylation () and boron tribromide-mediated reactions () are specialized methods for introducing bromine in specific positions .

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Notable Trends :

- Polarity : The target compound’s CCS values suggest moderate polarity, aligning with its dichloro and methoxy substituents .

- Thermal Stability: Nitro-containing analogs (e.g., 2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone) exhibit defined melting points, implying higher crystalline stability compared to the target compound .

生物活性

2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 297.96 g/mol. It features a bromine atom, two chlorine atoms, and a methoxy group attached to a phenyl ring, which significantly influences its reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Bactericidal Concentration (MBC) values highlight its effectiveness:

| Bacterial Strain | MBC (µM) |

|---|---|

| Staphylococcus aureus | 80 |

| Pseudomonas aeruginosa | 90 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound's anticancer properties have also been investigated through in vitro studies on several cancer cell lines. The Inhibitory Concentration (IC50) values provide insight into its potency:

| Cell Line | IC50 (µM) | Cancer Selectivity Index (CSI) |

|---|---|---|

| HCT116 (Colon) | 30 | 3.0 |

| MCF7 (Breast) | 25 | 4.0 |

| hTERT RPE-1 (Normal Epithelial) | 100 | - |

The CSI indicates that the compound selectively inhibits cancer cell growth while exhibiting lower toxicity towards normal cells .

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom acts as an electrophile, promoting reactions with nucleophilic sites on biological macromolecules. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Disruption of Cellular Processes : By binding to various proteins and receptors, it can interfere with signaling pathways essential for cell survival and division .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated a significant reduction in bacterial viability at concentrations above the determined MBCs, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Case Study 2: Anticancer Potential

In another study focusing on its anticancer properties, the compound was tested on HCT116 and MCF7 cell lines. The results indicated that it effectively inhibited cell proliferation with IC50 values significantly lower than those observed in normal epithelial cells. This selectivity underscores its potential for further development as an anticancer drug .

常见问题

Q. How do regulatory guidelines (e.g., EINECS) impact its use in academic research?

- Methodological Answer : EINECS listing (if applicable) mandates compliance with hazard communication standards (e.g., SDS preparation). Lab-scale exemptions apply for annual quantities <1 ton, but institutional protocols must address waste disposal (e.g., brominated organic waste streams) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。